2-(4-fluorophenyl)-1,3-thiazinane hydrochloride
Description
2-(4-Fluorophenyl)-1,3-thiazinane hydrochloride is a heterocyclic compound featuring a six-membered thiazinane ring (containing sulfur and nitrogen) substituted with a 4-fluorophenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly those targeting neurological and psychiatric disorders. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the thiazinane core may influence receptor binding affinity .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazinane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS.ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;/h2-5,10,12H,1,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJCAVWVUVOGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(SC1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000286 | |
| Record name | 2-(4-Fluorophenyl)-1,3-thiazinane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-43-1 | |
| Record name | 2H-1,3-Thiazine, tetrahydro-2-(p-fluorophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079128431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-1,3-thiazinane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Cyclization of Thioamide Precursors
A widely cited method involves the reductive cyclization of thioamide intermediates. As demonstrated in a patent by US5281592A, 2-(4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine undergoes reduction using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) in tetrahydrofuran (THF). The reaction proceeds via hydride transfer to the carbonyl group, followed by acid-mediated cyclization to form the 1,3-thiazinane core. Key steps include:
- Reduction : NaBH₄ (2.91 g) and BF₃·OEt₂ (12.5 mL) are added to the thioamide precursor (4.0 g) in THF under reflux for 1.5 hours.
- Cyclization : Post-reduction, 10% hydrochloric acid (35 mL) is introduced to facilitate ring closure.
- Isolation : The product is extracted with ethyl acetate, washed, dried, and recrystallized from isopropyl ether, yielding 91% of 2-(4-fluorophenyl)-3,4-dihydro-2H-1,4-benzothiazine.
This method is notable for its high yield and scalability, though the use of BF₃·OEt₂ necessitates careful handling due to its corrosive nature.
Microwave-Assisted Cascade C–S Coupling
A green synthesis strategy reported in Molecules enables rapid construction of 5,6-dihydro-4H-1,3-thiazines via sequential C–S couplings. Adapting this to 1,3-thiazinane hydrochloride synthesis involves:
- Reaction Setup : 4-Fluorophenylthiol reacts with 3-chloropropyl isothiocyanate in a dichloromethane/water (1:1) solvent system with K₂CO₃ (0.6 equiv.) as the base.
- Microwave Irradiation : Heating at 50°C for 5 minutes under 20 W microwave irradiation drives the cascade reaction, achieving near-quantitative yields (up to 95%).
- Acidification : The free base is treated with HCl in ethanol to form the hydrochloride salt, followed by recrystallization from ethanol-diethyl ether.
This method minimizes reaction time and solvent waste, aligning with green chemistry principles.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that solvent polarity significantly impacts cyclization efficiency. Polar aprotic solvents like THF or acetonitrile enhance the solubility of intermediates, whereas protic solvents (e.g., methanol) may protonate the thiazinane nitrogen, hindering cyclization. Catalytic systems such as Rh₂(OAc)₄ or p-TsOH, as described in PMC7730229, facilitate carbene-mediated ring formation but require stringent anhydrous conditions.
Temperature and Pressure Effects
Elevated temperatures (65–100°C) improve reaction kinetics but risk decomposition of the 4-fluorophenyl moiety. High-pressure CO environments (24 bar) in palladium-catalyzed methods necessitate specialized equipment, limiting scalability.
Characterization and Analytical Data
Spectroscopic Confirmation
- NMR Spectroscopy : The Z-configuration of the methoxycarbonylmethylene group in related compounds was confirmed via 2D NOESY experiments, showing spatial proximity between the methylene protons and the 4-fluorophenyl ring.
- Mass Spectrometry : High-resolution ESI-MS of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride exhibits a molecular ion peak at m/z 227.08 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁FNS⁺.
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous thiazinane derivatives confirms chair conformations with axial 4-fluorophenyl substituents, minimizing steric strain.
Industrial-Scale Synthesis and Purification
Recrystallization Protocols
Recrystallization from isopropyl ether or ethanol-diethyl ether yields high-purity hydrochloride salts (>99% by HPLC). The patent method reports a melting point of 134–135.5°C for the free base, while the hydrochloride form typically melts at 166–169°C (dec.).
Column Chromatography
Silica gel chromatography (n-hexane:ethyl acetate = 10:1) effectively removes unreacted thiol or isothiocyanate byproducts, though it is less feasible for large-scale production compared to recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1,3-thiazinane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Thiazine derivatives, including 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride, have demonstrated broad-spectrum antimicrobial activity. Research indicates that various thiazine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazine derivatives can effectively target bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The antiviral potential of thiazine derivatives has also been documented. Certain compounds within this class have shown efficacy against viruses such as HIV and influenza A. Specifically, hybrid derivatives of thiazines have been reported to inhibit HIV reverse transcriptase and exhibit activity against the neuraminidase enzyme of influenza A .
Analgesic and Anti-inflammatory Effects
Thiazine derivatives have been explored for their analgesic properties. Some studies indicate that these compounds may act as inhibitors of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . This suggests potential applications in pain management and treatment of inflammatory conditions.
Synthetic Methodologies
The synthesis of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride can involve several approaches:
- One-Pot Synthesis: A common method includes a one-pot reaction involving substituted acetophenones, aromatic aldehydes, and thiourea in a solvent like polyethylene glycol (PEG). This method allows for efficient synthesis while minimizing by-products .
- Microwave-Assisted Synthesis: Microwave-induced reactions have been utilized to enhance the yield and reduce the reaction time for synthesizing thiazine derivatives. This method has been shown to be effective in producing various thiazine structures with high purity .
Case Studies
Several case studies highlight the applications of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride:
- Study on Antimicrobial Activity: A recent study evaluated the antimicrobial efficacy of various thiazine derivatives against clinical isolates of pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antibiotics .
- Evaluation of Antiviral Properties: Another investigation focused on the antiviral effects of thiazine derivatives against HIV. The study found that specific compounds inhibited viral replication in vitro, providing a basis for further research into their use as antiviral agents .
- Analgesic Activity Assessment: Research assessing the analgesic properties of thiazine derivatives demonstrated significant pain relief in animal models when administered at therapeutic doses. These findings support the potential use of these compounds in pain management therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiazinane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride and related compounds:
Key Findings from Comparative Studies
Pruvanserin’s piperazine ring (fully saturated) demonstrated high CNS penetration but was discontinued due to efficacy limitations, suggesting that thiazinane derivatives might require optimization of substituents for improved target engagement .
Fluorophenyl Substitution :
- The 4-fluorophenyl group is a common motif in all compared compounds. In Pruvanserin, this group contributes to serotonin receptor (5-HT2A) antagonism, while in thiazole derivatives, it enhances lipophilicity and microbial membrane disruption .
Synthetic Accessibility :
- Thiazinane derivatives are synthesized via cyclization of thiol-containing precursors, similar to methods used for thiazoles (e.g., α-halogenated ketone reactions) . However, thiazinanes require longer reaction times due to steric hindrance in ring closure .
Pharmacokinetic Profiles :
- Pruvanserin’s hydrochloride salt improved solubility but exhibited poor oral bioavailability (<20%), a challenge shared by thiazinane and thiazole analogues. Structural modifications (e.g., PEGylation) are under exploration to address this .
Biological Activity
2-(4-Fluorophenyl)-1,3-thiazinane hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazinane ring structure substituted with a 4-fluorophenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
The biological activity of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes.
Target Interactions
- BACE1 Inhibition : Similar compounds have demonstrated inhibition of BACE1, an enzyme implicated in Alzheimer's disease. This suggests a potential neuroprotective role for 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride .
- Antimicrobial Activity : Research indicates that thiazine derivatives can exhibit antimicrobial properties, potentially making this compound useful against bacterial infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride:
| Activity | Assay Type | IC50/EC50 | Reference |
|---|---|---|---|
| BACE1 Inhibition | Enzymatic Assay | 5 nM | |
| Antimicrobial Activity | Zone of Inhibition | Varies by strain | |
| Cytotoxicity | Cell Viability Assay | >20 μM |
Case Study 1: Neuroprotective Potential
In a study focused on neurodegenerative diseases, researchers evaluated the inhibitory effects of various thiazine derivatives on BACE1. The results indicated that compounds similar to 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride significantly reduced amyloid-beta production, suggesting a protective effect against neuronal damage associated with Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of thiazine derivatives against several bacterial strains. The findings revealed that 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride exhibited notable activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific strain tested.
Q & A
Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as condensation of a fluorophenyl-containing precursor with thiazinane-forming reagents. For example, analogous compounds are synthesized via cyclization of intermediates using carbon disulfide and KOH under controlled conditions . Key intermediates (e.g., chlorinated precursors or dioxolane derivatives) are characterized using NMR, HPLC, and mass spectrometry to confirm structural integrity before proceeding to final cyclization .
Q. How is the crystal structure of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally related compounds (e.g., pyrazoline or thiazole derivatives), SC-XRD at 295 K with R-factors <0.06 provides precise bond lengths and dihedral angles, revealing conformational stability and intermolecular interactions (e.g., hydrogen bonding) critical for molecular packing .
Q. What analytical methods are used to assess purity and stability of this compound?
Purity is validated via reverse-phase HPLC (C18 column, UV detection at 254 nm) and elemental analysis. Stability studies under accelerated conditions (40°C/75% RH for 6 months) monitor degradation products using LC-MS. Hydrochloride salts are hygroscopic, requiring storage in desiccators with inert gas (e.g., argon) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental NMR data for this compound?
Discrepancies often arise from solvent effects or dynamic proton exchange. Strategies include:
- Performing NMR in deuterated DMSO or CDCl3 to stabilize protonation states.
- Using Density Functional Theory (DFT) with solvent correction (e.g., PCM model) to refine predicted chemical shifts .
- Cross-validating with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments .
Q. What strategies optimize the yield of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride in large-scale synthesis?
Key optimizations:
Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties, and how is this evaluated?
The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Evaluation methods:
Q. What mechanistic insights guide the design of analogs targeting neurological receptors (e.g., 5-HT2A)?
Structure-activity relationship (SAR) studies focus on:
- Substituent positioning : Fluorine at the para position maximizes π-π stacking with receptor aromatic residues.
- Docking simulations : Molecular docking into 5-HT2A crystal structures (PDB ID: 6WGT) identifies critical hydrogen bonds with Ser239 or Asp155 .
- Functional assays : Calcium flux or cAMP inhibition assays quantify antagonist potency .
Data Contradiction and Validation
Q. How should researchers address conflicting cytotoxicity data across cell lines?
Contradictions may stem from cell-specific uptake or metabolic differences. Solutions:
- Dose-response normalization : Report IC50 values relative to positive controls (e.g., doxorubicin).
- Mechanistic profiling : Combine apoptosis assays (Annexin V/PI) with ROS detection to identify cell death pathways .
- Orthogonal validation : Replicate in 3D spheroid models or primary cells to reduce monolayer artifact bias .
Methodological Resources
- Structural validation : SC-XRD data (CCDC dep. no. 940123 for analogs) .
- Synthetic protocols : Kanto Reagents catalog (2022) for fluorophenylhydrazine intermediates .
- Pharmacological assays : PubChem BioAssay summaries (AID 1259401) for receptor screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
